methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes such as lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi, making it a potential target for antifungal drugs .
Mode of Action
For instance, some organometallic compounds can form covalent bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
If it targets lanosterol 14α-demethylase as suggested, it could potentially disrupt the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption could lead to downstream effects such as impaired cell growth and proliferation.
Pharmacokinetics
For instance, its solubility in biological fluids would influence its absorption and distribution, while its stability would affect its metabolism and excretion .
Result of Action
If it disrupts the biosynthesis of ergosterol as suggested, it could potentially lead to cell membrane instability and ultimately cell death .
Action Environment
The action, efficacy, and stability of “methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate” could be influenced by various environmental factors. These could include pH, temperature, and the presence of other substances that could interact with the compound. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by the presence of other substances that compete for the same target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the 2,4-difluorophenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluorophenyl is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic properties and reactivity.
Methyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate: Contains methyl groups instead of fluorine, affecting its steric and electronic characteristics.
Uniqueness
Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of fluorine atoms, which enhance its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated analogs .
Properties
IUPAC Name |
methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBQNCZUYMHNEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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